2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBAKIZZLKLYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic substitution reactions, particularly at the 3-position
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the electrophile used
Scientific Research Applications
2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity .
Comparison with Similar Compounds
Key Trends :
Aldehyde Reactivity
The carbaldehyde group participates in nucleophilic additions and condensations:
Substituent-Directed Modifications
- Methyl Groups (e.g., 6-CH₃) : Steric effects may hinder reactivity at position 3 but improve thermal stability .
- Halogens (e.g., Cl) : Enhance electrophilicity of the aldehyde, accelerating Schiff base formation .
Crystallographic and Spectroscopic Comparisons
Crystallographic Features
Biological Activity
2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyridines, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Target and Mode of Action
The compound primarily acts through its ability to form stable complexes with transition metals, particularly copper. This interaction facilitates catalytic reactions such as catechol oxidation, which can influence various biochemical pathways. Additionally, it has been shown to inhibit specific kinases involved in cell signaling pathways crucial for cell proliferation and survival .
Biochemical Pathways
The biological activity of this compound is linked to its modulation of key signaling pathways:
- MAPK Pathway : Influences cell proliferation and differentiation.
- PI3K/Akt Pathway : Plays a critical role in regulating cell survival and metabolism.
These pathways are vital for maintaining cellular homeostasis and are often dysregulated in cancer cells, making this compound a candidate for cancer therapy .
Cellular Effects
The compound exhibits several cellular effects:
- Inhibition of Cell Proliferation : It has been observed to induce apoptosis in cancer cell lines by altering gene expression related to cell cycle regulation.
- Modulation of Gene Expression : The compound can influence transcription processes by binding to DNA, potentially leading to changes in metabolic pathways and cellular responses to stress .
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's efficacy against breast cancer cells (MDA-MB-231) has been particularly noted, where it suppresses the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial agents. The compound's structural features allow it to interact with bacterial enzymes and disrupt essential metabolic processes. Preliminary studies suggest activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as an anti-TB agent .
Study on Anticancer Activity
A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM. The study utilized MTT assays to assess cytotoxicity and flow cytometry for apoptosis detection. Key findings include:
- IC50 Value : Approximately 15 µM.
- Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Study on Antimicrobial Activity
Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods:
- MIC Value : ≤0.006 µM for selected analogs.
- Comparison : Potency surpassing that of existing anti-TB drugs like PA-824.
Data Table: Biological Activities Overview
Q & A
Q. What are the common synthetic routes for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack formylation reaction. A representative method involves reacting 2-(3-methylphenyl)imidazo[1,2-a]pyridine with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform at 0–10°C, followed by refluxing for 8 hours and vacuum evaporation . Alternative routes include Cu(II)-catalyzed dehydrogenative aminooxygenation, which achieves moderate to good yields under acetonitrile solvent conditions . For substituted derivatives, Claisen-Schmidt condensation with heterocyclic ketones (e.g., acetyl pyridine) in PEG-400 has been reported .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : The planar imidazo[1,2-a]pyridine core and substituent orientation can be confirmed via single-crystal analysis. For example, C–H⋯N/O hydrogen bonds stabilize the crystal lattice in analogs like 2-(4-methoxyphenyl)-6-nitro derivatives .
- NMR spectroscopy : High-resolution ¹H/¹³C NMR identifies aldehyde protons (~9.8–10.2 ppm) and aromatic substituents. Derivatives such as 6-methyl-2-(4-methylphenyl) analogs show distinct splitting patterns for methyl groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 272.25 for difluorophenyl derivatives) confirm molecular weight .
Q. What safety precautions are necessary when handling this compound?
Safety protocols include:
- Using PPE (gloves, goggles) due to potential skin/eye irritation.
- Storing in inert atmospheres (2–8°C) to prevent aldehyde oxidation .
- Avoiding inhalation; work in fume hoods during reactions involving POCl₃ or DMF .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of Vilsmeier-Haack formylation?
Key variables include:
- Solvent choice : Chloroform enhances electrophilic substitution compared to polar aprotic solvents .
- Catalyst loading : Silver(I) salts (e.g., AgNO₃) in acetonitrile improve yields by 15–20% in aminooxygenation reactions .
- Temperature control : Maintaining 0–10°C during DMF/POCl₃ addition minimizes side reactions .
- Reaction time : Extended reflux (8–12 hours) ensures complete conversion but risks decomposition; monitor via TLC .
Q. What strategies address contradictory data in reported synthetic yields?
Discrepancies (e.g., 33% vs. 50–70% yields) arise from:
- Substituent effects : Electron-donating groups (e.g., 3-methylphenyl) deactivate the imidazo[1,2-a]pyridine core, reducing formylation efficiency .
- Workup methods : Vacuum evaporation vs. aqueous quenching can alter recovery of aldehyde products .
- Catalyst variability : Copper vs. silver catalysts yield different byproducts; HPLC-MS analysis helps identify impurities .
Q. How to design Schiff base derivatives for biological activity screening?
- Procedure : React the aldehyde with amines (e.g., p-anisidine) in methanol under reflux with glacial acetic acid as a catalyst. Isolate products via filtration after 16 hours .
- Functionalization : Introduce fluorophenyl or trifluoromethyl groups to enhance lipophilicity and target enzyme binding pockets .
- Validation : Screen derivatives for antimicrobial activity using agar diffusion assays or cytotoxicity via MTT tests .
Q. What are the challenges in analyzing environmental stability and degradation pathways?
- Hydrolysis : The aldehyde group is prone to hydrolysis in aqueous media; stability studies in buffered solutions (pH 1–10) identify degradation products .
- Photodegradation : UV-Vis spectroscopy tracks carbonyl group breakdown under light exposure; use amber vials for storage .
- Ecotoxicology : Assess toxicity via Daphnia magna assays, as imidazo[1,2-a]pyridines may persist in aquatic systems .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for aldehyde stability.
- Characterization : Combine XRD and NMR for unambiguous structural confirmation.
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with yield/activity trends.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
